molecular formula C19H15N3O2S B11440149 N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440149
M. Wt: 349.4 g/mol
InChI Key: HAVWCGFXVOMTOM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The initial steps often include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the benzodioxole and thiophene groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine
  • N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
  • N-(1,3-benzodioxol-5-yl)-7-methyl-2-(furan-3-yl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

N-(1,3-benzodioxol-5-yl)-7-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15N3O2S/c1-12-4-6-22-17(8-12)21-18(13-5-7-25-10-13)19(22)20-14-2-3-15-16(9-14)24-11-23-15/h2-10,20H,11H2,1H3

InChI Key

HAVWCGFXVOMTOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CSC=C5

Origin of Product

United States

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